Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
Overview
Description
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is characterized by the presence of a naphthalene ring attached to the piperidine ring, which is further connected to the carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid typically involves a multi-step process. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group during the synthesis, and it can be removed using a base such as piperidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS techniques. These methods are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed using a base, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-(2-naphthyl)-d-β-homoalanine
- Fmoc-4-(2-naphthyl)-d-β-homoalanine
- Fmoc-4-(2-naphthyl)-d-β-homoalanine
Uniqueness
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is unique due to its specific structure, which includes a naphthalene ring attached to a piperidine ring. This structure imparts distinct chemical properties, making it particularly useful in peptide synthesis and other applications where precise control over the synthesis process is required .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpiperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)31(23-14-13-21-7-1-2-8-22(21)19-23)15-17-32(18-16-31)30(35)36-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h1-14,19,28H,15-18,20H2,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATIERMRHMDJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3C=C2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127986 | |
Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-48-8 | |
Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-naphthalenyl)-, 1-(9H-fluoren-9-ylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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